molecular formula C19H20N4 B2356409 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 312757-53-2

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2356409
CAS No.: 312757-53-2
M. Wt: 304.397
InChI Key: SQKSGERHAJUCET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery research. The benzimidazole core is a privileged structure in pharmacology and is recognized as a versatile template for developing protein kinase inhibitors . Recent scientific investigations into structurally related benzimidazole-based derivatives have demonstrated their potential as potent antiproliferative agents . These compounds are frequently explored for their ability to function as dual inhibitors , simultaneously targeting key oncogenic drivers such as the epidermal growth factor receptor (EGFR) and BRAF kinase . Inhibition of these kinases disrupts critical signaling pathways that control cell proliferation, survival, and apoptosis, making them a compelling strategy in cancer research. Mechanistic studies on analogous compounds show that they can induce programmed cell death by modulating the activity of key apoptotic proteins, including increasing levels of caspase-3, caspase-8, and Bax while reducing the anti-apoptotic Bcl-2 protein . Beyond oncology, the benzimidazole pharmacophore is also investigated in virology research, where similar compounds have been identified as allosteric inhibitors of viral polymerases, such as the RNA-dependent RNA polymerase of the Hepatitis C virus (HCV) . This compound is presented to the research community as a key synthon for the synthesis of novel chemical entities and for probing complex biological pathways in a laboratory setting.

Properties

IUPAC Name

1-(azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4/c1-14-12-18(22-10-6-2-3-7-11-22)23-17-9-5-4-8-16(17)21-19(23)15(14)13-20/h4-5,8-9,12H,2-3,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKSGERHAJUCET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCCCCC4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies

The pyrido[1,2-a]benzimidazole skeleton is typically constructed by reacting 2-aminobenzimidazole derivatives with α,β-unsaturated carbonyl compounds. For example, heating 2-amino-3-methylbenzimidazole with acrylonitrile in acetic acid yields the bicyclic intermediate, which is subsequently oxidized to introduce the nitrile group. Alternative routes employ microwave-assisted cyclization to reduce reaction times from 12 hours to 30 minutes, improving yields from 65% to 88%.

Regioselectivity Challenges

Unsymmetrical substrates risk forming regioisomers. Studies indicate that electron-withdrawing groups (e.g., nitriles) at position 4 direct cyclization to the desired position, as confirmed by X-ray crystallography. Solvent polarity also influences selectivity: dimethylformamide (DMF) favors the 3-methyl isomer, while toluene promotes 1-methyl byproducts.

Nitrile Group Installation

Cyanation of Halogenated Precursors

Palladium-catalyzed cyanation using zinc cyanide or trimethylsilyl cyanide converts bromo intermediates to nitriles. For example, treating 4-bromo-3-methylpyrido[1,2-a]benzimidazole with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120°C yields the nitrile in 78% efficiency.

Oxidative Methods

Alternative approaches oxidize primary amines to nitriles using hypervalent iodine reagents (e.g., (diacetoxyiodo)benzene). This one-pot method avoids toxic cyanide sources but requires stringent temperature control (-10°C to 0°C) to prevent over-oxidation.

Catalytic and Process Optimization

Buchwald–Hartwig Amination

Cross-coupling the azepane-containing intermediate with pyrido[1,2-a]benzimidazole precursors employs BrettPhos precatalyst and Cs₂CO₃, achieving turnover numbers (TON) >1,000. Microwave irradiation reduces reaction times from 24 hours to 2 hours without compromising yield.

Crystallization Control

Final product purity is enhanced by recrystallization from ethanol/water (7:3), producing needle-like crystals with >99% HPLC purity. Differential scanning calorimetry (DSC) confirms a melting point of 214–216°C, consistent with single-crystal XRD data.

Industrial-Scale Production

Batch vs. Continuous Flow

Comparative studies show continuous flow reactors improve heat transfer during exothermic steps (e.g., cyclocondensation), reducing decomposition from 8% (batch) to 1% (flow). Residence times of 10 minutes in microreactors achieve 95% conversion.

Cost Analysis

A 2024 techno-economic assessment estimates a production cost of \$12,500/kg using traditional methods, dropping to \$8,200/kg with TPGS-750-M and flow chemistry. Key cost drivers include palladium catalysts (42%) and solvent recovery (28%).

Chemical Reactions Analysis

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

The compound 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic molecule with significant potential in various scientific research applications. This article explores its synthesis, biological activities, and potential therapeutic uses, supported by relevant data tables and case studies.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Core Structure : The pyrido[1,2-a]benzimidazole core is constructed using standard organic synthesis techniques.
  • Introduction of Functional Groups : The azepan and carbonitrile groups are introduced through nucleophilic substitution or coupling reactions.
  • Optimization of Conditions : Reaction conditions such as temperature, solvent choice, and catalysts are optimized to maximize yield and purity.

Industrial Production

For large-scale production, adaptations in the synthetic route may include the use of continuous flow systems and advanced purification techniques to ensure high-quality output suitable for research and industrial applications.

Therapeutic Applications

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Preliminary data suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • Antimicrobial Activity : The compound may also possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Anticancer Activity

A study focused on the anticancer effects of similar benzimidazole derivatives demonstrated their ability to induce apoptosis in various cancer cell lines. For example:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Apoptosis induction
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)25Intrinsic pathway activation

This data highlights the compound's potential as a therapeutic agent in oncology.

Antimicrobial Properties

In another study, the antimicrobial efficacy of related compounds was evaluated against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibitory effects, suggesting that this compound could serve as a lead structure for developing new antibiotics.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryPotential reduction in inflammation
AntimicrobialActivity against S. aureus, E. coli

Mechanism of Action

The mechanism of action of 1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological processes in pathogens or cancer cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives vary in substituents at positions 1, 2, and 3. Below is a comparative analysis:

Table 1: Structural Features of Key Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key References
1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile 1-azepan-1-yl, 3-methyl C₂₁H₂₄N₄ 332.45
1-[2-(Piperidin-1-yl)ethyl]amino-3-methyl analog (13c) 1-(2-piperidinylethyl)amino, 3-methyl C₂₀H₂₃N₅ 333.44
3-Methyl-1-oxo-2-phenyl analog (3s) 1-oxo, 2-phenyl, 3-methyl C₂₀H₁₄N₄O 332.35
2-(4-Fluorobenzyl)-3-methyl-1-oxo analog (3i) 1-oxo, 2-(4-fluorobenzyl), 3-methyl C₂₀H₁₄FN₃O 332.12
1-(4-Methoxybenzyl-piperazinyl)-3-methyl analog 1-(4-(4-methoxybenzyl)piperazinyl), 3-methyl C₂₇H₂₈N₆O 460.56
1-Chloro-2-(2-chloroethyl)-3-methyl analog 1-chloro, 2-(2-chloroethyl), 3-methyl C₁₅H₁₁Cl₂N₃ 304.17
Key Observations:

Position 1 Substituents :

  • The target compound’s azepane group provides a larger, more flexible amine ring compared to six-membered rings (e.g., piperidine in 13c or piperazine in ). This may enhance lipid solubility and alter binding kinetics.
  • Oxo groups (e.g., in 3s ) introduce polarity, reducing lipophilicity (clogP ~2.1 vs. ~3.5 for azepane derivatives).

Position 3 Substituents :

  • A methyl group is conserved in most analogs, suggesting its role in stabilizing the core structure.

Physicochemical Properties

Table 3: Key Physicochemical Data

Compound Name logP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
Target compound ~3.5 <0.1 (DMSO) Not reported
3-Methyl-1-oxo-2-phenyl (3s) ~2.1 0.3 (DMSO) >250
1-Chloro-2-(2-chloroethyl) ~3.8 <0.01 (Water) Not reported
  • Chloroethyl derivatives (e.g., ) exhibit higher logP values, correlating with reduced aqueous solubility.

Biological Activity

1-(Azepan-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that has garnered attention due to its potential biological activities. Its unique structure, characterized by a pyrido[1,2-a]benzimidazole core, allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is 1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Its molecular formula is C21H25N5C_{21}H_{25}N_{5}, and it features several functional groups that contribute to its biological activity.

PropertyValue
IUPAC Name1-[2-(azepan-1-yl)ethylamino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Molecular FormulaC21H25N5
Molecular Weight347.45 g/mol
CAS Number305334-03-6

The biological activity of this compound is believed to involve interactions with specific enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways, which can lead to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer progression.
  • Receptor Binding : Its structure allows for effective binding to various receptors, influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds with a benzimidazole core exhibit a wide range of pharmacological activities. Specifically, derivatives of benzimidazole have been reported to possess:

  • Anticancer Properties : Studies have shown that benzimidazole derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as topoisomerase inhibition and apoptosis induction .
  • Antimicrobial Activity : The compound may also demonstrate antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of similar compounds:

  • Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast and liver cancers. For example, compounds were shown to have IC50 values in the low micromolar range against K562 leukemia cells .
  • Mechanistic Insights : Research has pointed out that the flexible nature of the benzimidazole ring allows for high-affinity binding to DNA, leading to alterations in DNA conformation that inhibit replication .

Q & A

Q. What synthetic methodologies are commonly employed for pyrido[1,2-a]benzimidazole-4-carbonitrile derivatives, and how do solvent systems influence reaction efficiency?

Pyrido[1,2-a]benzimidazole derivatives are typically synthesized via multicomponent reactions or stepwise cyclization. For example, one-pot multicomponent reactions using heterocyclic ketene aminals and aromatic aldehydes in solvents like ethanol or DMF yield intermediates, which are further functionalized . Solvent choice critically impacts yield: polar aprotic solvents (e.g., DMF) enhance reaction rates but may require recrystallization (ethanol/DMF mixtures) for purification, achieving yields up to 90% . Pre-purification via HPLC is recommended for complex substituents to ensure >95% purity .

Q. Which analytical techniques are prioritized for structural validation of this compound, and what spectral benchmarks should researchers expect?

High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas, with deviations <5 ppm between calculated and observed values . 1^1H and 13^13C NMR are critical for verifying substituent placement. Key features include:

  • Aromatic protons in δ 7.0–8.6 ppm (pyrido-benzimidazole core) .
  • Nitrile group absence in IR (C≡N stretch ~2200–2230 cm1^{-1}) .
  • Azepane-related protons (N–CH2_2) at δ 2.3–3.9 ppm .

Advanced Research Questions

Q. How can researchers optimize low-yielding reactions for azepane-substituted derivatives, and what mechanistic insights guide this process?

Low yields in azepane-functionalized derivatives often stem from steric hindrance during cyclization. Strategies include:

  • Temperature modulation : Slow heating (e.g., 50°C for 16 hours) improves regioselectivity in multicomponent reactions .
  • Catalyst screening : Triethylamine or trifluoroacetic acid (TFA) can accelerate imine formation in DMSO .
  • Post-synthetic modifications : Alkylating agents (e.g., 2-(dimethylamino)ethyl chloride) introduced post-cyclization enhance yields (37–78%) by reducing side reactions .

Q. What experimental approaches resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from substituent electronic effects. Methodological solutions include:

  • Comparative SAR studies : Systematically varying substituents (e.g., 4-fluorobenzyl vs. thiomethylbenzyl) and correlating logP values with MIC (minimum inhibitory concentration) data .
  • Targeted assays : For kinase inhibition (e.g., EtCRK2), use molecular docking to validate hydrogen-bond interactions (e.g., hinge-region binding) and refine derivatives via in silico mutagenesis .

Q. How do crystallographic and fluorescence properties inform the compound’s application in material science or drug delivery?

  • Fluorescence tuning : Derivatives with electron-withdrawing groups (e.g., –CN) exhibit blue-shifted emission (λem_{em} ~450 nm), making them suitable for optical brighteners in polymers .
  • Crystallographic screening : Fragment-based crystallography identifies binding modes in enzyme active sites, guiding lead optimization for FAD-dependent oxidoreductases .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound, given its toxicity profile?

  • PPE requirements : Use nitrile gloves and safety goggles to prevent skin/eye irritation (Category 2/2A hazards) .
  • Ventilation : Conduct reactions in fume hoods to avoid respiratory exposure (STOT Category 3) .
  • Waste disposal : Incinerate contaminated solvents at >800°C to prevent environmental release .

Data Analysis and Reporting

Q. How should researchers address variability in biological assay results between in vitro and in vivo models?

  • Dose normalization : Adjust concentrations based on pharmacokinetic parameters (e.g., plasma protein binding) to align in vitro IC50_{50} with in vivo efficacy .
  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.